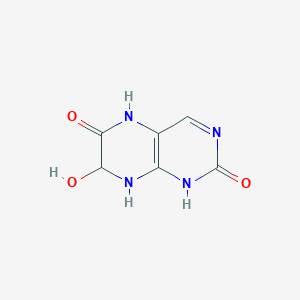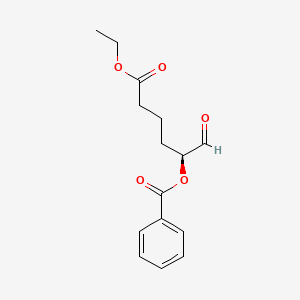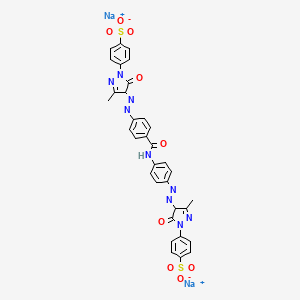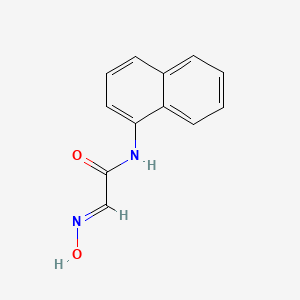
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound with the molecular formula C6H6N4O3. It is a derivative of pteridine, a bicyclic compound composed of a pyrimidine ring fused to a pyrazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid derivatives.
Reduction: Reduction reactions can convert it into dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .
Applications De Recherche Scientifique
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:
Enzymatic Reactions: It can act as a cofactor for enzymes involved in redox reactions.
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress in biological systems.
Metabolic Pathways: It may influence metabolic pathways related to pteridine metabolism and folate biosynthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7,8,9-Tetrahydropteridine: Similar in structure but lacks the hydroxyl group at the 7-position.
Dihydropteridine: A reduced form of pteridine with different redox properties.
Quinonoid Pteridine: An oxidized form with distinct chemical reactivity.
Uniqueness
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
89418-30-4 |
|---|---|
Formule moléculaire |
C6H6N4O3 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione |
InChI |
InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13) |
Clé InChI |
PHMWRCYNACXJTG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=O)NC2=C1NC(=O)C(N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)




![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)




